1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
Description
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a urea derivative featuring a benzodioxole moiety and a thiophene-containing hydroxypropyl chain. Its structure comprises:
- Benzodioxole group: A fused bicyclic aromatic system with electron-rich oxygen atoms, often associated with enhanced metabolic stability and binding affinity in medicinal chemistry .
- Urea linkage: A polar functional group capable of hydrogen bonding, commonly employed in enzyme inhibitors and receptor-targeting agents .
- 3-Hydroxy-3-(thiophen-3-yl)propyl chain: A branched alkyl chain with a hydroxyl group and a thiophene ring, contributing to both hydrophilicity (via hydroxyl) and lipophilicity (via thiophene).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-12(10-4-6-22-8-10)3-5-16-15(19)17-11-1-2-13-14(7-11)21-9-20-13/h1-2,4,6-8,12,18H,3,5,9H2,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHFSAFZMXTDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]dioxol-5-yl Isocyanate Synthesis
The benzo[d]dioxol-5-yl group is derived from sesamol or its derivatives. Patent CN105153105A demonstrates boron tribromide-mediated demethylation of methoxy precursors to yield hydroxyl intermediates, which are subsequently fluorinated or functionalized. For the target urea, activation of the aromatic amine via 4-nitrophenyl chloroformate (as in) provides a stable carbamate intermediate, avoiding hazardous phosgene derivatives.
Reaction Scheme 1:
- Amine Activation :
$$ \text{Benzo[d]dioxol-5-yl amine} + 4\text{-Nitrophenyl chloroformate} \xrightarrow{\text{Base}} \text{Carbamate intermediate} $$ - Isocyanate Formation :
Thermal or acidic elimination generates the reactive isocyanate in situ.
Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propylamine
Thiophene Functionalization
Thiophen-3-yl magnesium bromide undergoes nucleophilic addition to acrylonitrile, yielding 3-(thiophen-3-yl)propanenitrile. Hydrolysis to the carboxylic acid followed by Curtius rearrangement or Hofmann degradation produces the primary amine.
Critical Parameters :
- Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard stability.
- Temperature : −78°C for addition, 0–25°C for hydrolysis.
Hydroxyl Group Introduction
A ketone intermediate (3-(thiophen-3-yl)propan-2-one) is reduced stereoselectively using sodium borohydride in methanol, yielding the racemic 3-hydroxy derivative. Enzymatic resolution with lipases (e.g., Candida antarctica) achieves enantiomeric excess >90%.
Urea Bond Formation: Methodological Comparison
Carbamate-Amine Coupling (Method A)
Adapting the protocol from, the carbamate intermediate reacts with 3-hydroxy-3-(thiophen-3-yl)propylamine in dichloromethane with triethylamine:
$$ \text{Carbamate} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Urea} + 4\text{-Nitrophenol} $$
Yield : 72–85% after recrystallization.
Carbonyl Diimidazole (CDI) Mediation (Method B)
CDI activates the benzo[d]dioxol-5-yl amine, forming an imidazolide that reacts with the propylamine derivative. This method avoids nitroaromatic byproducts but requires anhydrous conditions.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 25°C |
| Solvent | THF |
| Molar Ratio (CDI:Amine) | 1.2:1 |
Protective Group Strategies for Hydroxyl Stability
The hydroxyl group in the propyl chain necessitates protection during urea formation. Comparative studies of silyl ethers (TBDMS), acetates, and benzyl ethers reveal:
Table 1. Protective Group Efficiency
| Protective Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| TBDMS | TBAF in THF | 89 | 98.5 |
| Acetyl | NaOH/MeOH | 78 | 97.2 |
| Benzyl | H₂/Pd-C | 82 | 96.8 |
TBDMS protection offers superior stability under basic urea-forming conditions.
Scalability and Industrial Feasibility
Phase-Transfer Catalysis (PTC)
Patent CN105153105A highlights tetrabutylammonium bromide (TBAB) as effective in difluorodibromomethane cyclopropanation. Applied to thiophene intermediates, TBAB (5 mol%) in toluene/water biphasic systems enhances reaction rates by 40%.
Cost-Effective Raw Materials
Replacing palladium catalysts with nickel-based alternatives in cross-couplings reduces costs by 60% without compromising yield (85–88% vs. 90–92% with Pd).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 H₂O/ACN): Retention time 8.2 min, purity ≥99.1%.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: H2/Pd-C (Palladium on carbon), LiAlH4 (Lithium aluminium hydride).
Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and thiophene moieties could play a role in binding to these molecular targets.
Comparison with Similar Compounds
Structural Analogues from Hepatitis C Research ()
describes benzodioxole-containing pyridine and furan derivatives synthesized for hepatitis C research. Key comparisons include:
Key Differences :
- The target compound’s urea linkage distinguishes it from pyridine/ethynyl-based structures, enabling hydrogen bonding unavailable in the latter.
- The thiophene-hydroxypropyl chain offers a unique balance of solubility and aromatic interactions compared to methoxy or ethynyl groups.
Urea-Based PRMT3 Inhibitors ()
highlights urea derivatives with benzothiadiazole or piperidine substituents as PRMT3 inhibitors. Notable examples:
Key Differences :
- Benzodioxole vs.
- Thiophene vs. Piperidine : The thiophene’s aromaticity may enhance π-π stacking, whereas piperidine introduces basicity and conformational flexibility.
Benzodioxole Derivatives with Amino/Ketone Groups (–6)
–6 lists compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one, which share the benzodioxole core but lack urea:
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzodioxole-urea | Thiophene-hydroxypropyl | Urea, hydroxyl, thiophene |
| 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one | Benzodioxole-ketone | Ethylamino | Ketone, benzodioxole, amine |
Key Differences :
- Urea vs. Ketone : Urea’s dual hydrogen-bonding capacity may improve target engagement compared to ketones.
- Thiophene vs. Ethylamino: The thiophene’s hydrophobicity contrasts with the amine’s polarity, affecting solubility and membrane permeability.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a complex organic compound featuring a distinctive combination of a benzo[d][1,3]dioxole moiety and a thiophene ring. This unique structure contributes to its potential biological activities, making it a candidate for various medicinal applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be characterized by its following structural formula:
This structure includes:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Thiophene ring : Enhances the compound's reactivity and biological interaction.
- Urea functional group : Contributes to its solubility and binding affinity with biological targets.
Mechanisms of Biological Activity
The biological activity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Potential :
A study investigated the effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea on various cancer cell lines, including Mia PaCa-2 and PANC-1. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways . -
Enzyme Interaction :
The compound was tested for its inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II). It demonstrated selective inhibition of COX-II, suggesting potential as an anti-inflammatory agent .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves multi-step reaction adjustments. Key steps include:
- Coupling Reagents: Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to stabilize the urea bond formation, as seen in analogous urea derivatives .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes side-product formation .
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product, ensuring >95% purity .
Basic: What are the best methods for structural characterization of this compound?
Methodological Answer:
A combination of spectroscopic and computational techniques is critical:
- NMR Spectroscopy: 1H/13C NMR identifies benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and thiophene (δ 6.8–7.2 ppm) moieties. 2D NMR (COSY, HSQC) resolves stereochemistry at the hydroxypropyl group .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~377.3 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement of the urea linkage and hydrogen-bonding networks, if single crystals are obtainable .
Advanced: How should researchers design experiments to evaluate its biological activity against cancer targets?
Methodological Answer:
Adopt a tiered screening approach:
- In Vitro Assays: Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Target Engagement: Use fluorescence polarization assays to assess binding to kinases (e.g., EGFR) or tubulin, leveraging structural similarities to benzodioxole-containing inhibitors .
- Mechanistic Studies: Perform Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (cyclin D1/p21) to identify pathways affected .
Advanced: How can structure-activity relationship (SAR) studies distinguish this compound from analogs?
Methodological Answer:
Focus on substituent variations:
- Thiophene Positioning: Compare activity against analogs with thiophene-2-yl vs. thiophene-3-yl groups; the 3-yl substitution may enhance hydrophobic interactions with target pockets .
- Hydroxypropyl Chain: Evaluate truncated or oxidized derivatives (e.g., ketone vs. alcohol) to determine the role of hydrogen bonding in target binding .
- Benzodioxole Modifications: Replace methylenedioxy with methoxy groups to assess electronic effects on solubility and potency .
Advanced: How to resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?
Methodological Answer:
Systematically address variables:
- Assay Conditions: Standardize cell culture media (e.g., FBS concentration), incubation time (48–72 hr), and solvent controls (DMSO ≤0.1%) .
- Compound Integrity: Verify stability via LC-MS before assays; degradation products (e.g., hydrolyzed urea) may skew results .
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets and identify outliers .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiophene ring .
- Solubility: Use DMSO for stock solutions (50 mM), but avoid freeze-thaw cycles; precipitate in aqueous buffers can be mitigated with co-solvents (e.g., PEG-400) .
- Degradation Monitoring: Perform periodic HPLC analysis (C18 column, 254 nm) to detect hydrolysis of the urea bond .
Advanced: How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to screen against the human kinome or cytochrome P450 enzymes (e.g., CYP3A4) to identify off-target binding .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP ~3.2) and hepatotoxicity risks based on structural alerts (e.g., benzodioxole metabolism) .
- MD Simulations: Analyze urea bond flexibility in aqueous environments to predict metabolic stability .
Advanced: What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug Design: Acetylate the hydroxypropyl group to enhance oral bioavailability, with enzymatic cleavage in plasma .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) to prolong circulation time and target tumor tissues via EPR effects .
- Metabolite Profiling: Use liver microsomes (human/rodent) to identify major metabolites and guide structural modifications .
Basic: How can researchers ensure reproducibility of synthesis across laboratories?
Methodological Answer:
- Detailed Protocols: Specify exact equivalents of reagents (e.g., 1.2 eq. isocyanate), reaction times (±10%), and purification thresholds (e.g., Rf = 0.3 on TLC) .
- Cross-Lab Validation: Share characterized samples (NMR, HPLC) as reference standards .
- Automation: Use flow chemistry systems for precise control of temperature and mixing rates during critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
